LogP and PSA Differentiation: Lipophilicity of N-(8-methylquinolin-5-yl)butanamide vs. Branched Analogs
The computed lipophilicity (logP) of N-(8-methylquinolin-5-yl)butanamide is 3.3548 [1]. This value differentiates it from closely related analogs bearing branched alkyl chains on the amide group, such as 3-methyl-N-(8-methyl-5-quinolyl)butanamide, which possesses an additional methyl group and is expected to exhibit higher lipophilicity [2]. The lower logP of the linear butanamide derivative may confer superior aqueous solubility and distinct membrane permeability characteristics, directly influencing its utility in biochemical assays.
| Evidence Dimension | LogP (Octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.3548 |
| Comparator Or Baseline | 3-methyl-N-(8-methyl-5-quinolyl)butanamide (higher logP expected, exact value not reported) |
| Quantified Difference | Qualitatively lower lipophilicity |
| Conditions | In silico prediction (XLogP3) |
Why This Matters
This quantitative difference in lipophilicity is a critical parameter for solubility and permeability, directly impacting compound handling and performance in both in vitro assays and potential in vivo studies.
- [1] Ambinter. (n.d.). AMB13996318: N-(8-methyl-5-quinolyl)butanamide. Retrieved from https://www.ambinter.com/molecule/13996318 View Source
- [2] ZINC12. (n.d.). ZINC31091825: 3-methyl-N-(8-methyl-5-quinolyl)butanamide. Retrieved from http://zinc12.docking.org/substance/31091825 View Source
